

The Discovery and Synthesis of PF-04620110: A Technical Whitepaper

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Compound of Interest

Compound Name: **PF-04620110**

Cat. No.: **B609929**

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Abstract

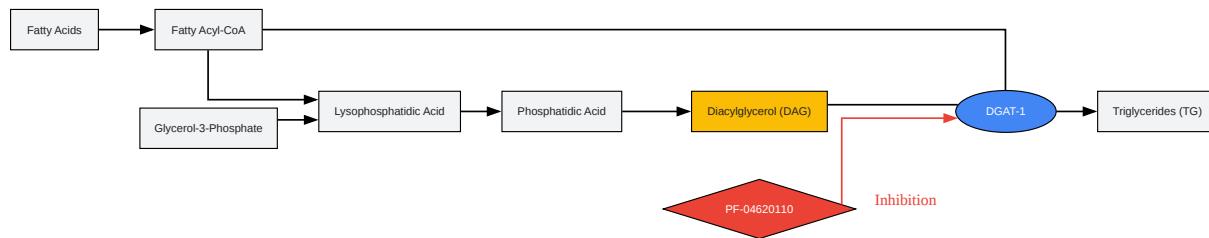
PF-04620110 is a potent, selective, and orally bioavailable inhibitor of acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride biosynthesis. [1][2][3][4] Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for the treatment of obesity and type 2 diabetes.[1][2][5] Its mechanism of action involves the direct inhibition of DGAT-1, leading to a reduction in triglyceride synthesis and subsequent lowering of plasma triglyceride levels.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of **PF-04620110**, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its evaluation.

Introduction

The rising prevalence of obesity and type 2 diabetes presents a significant global health challenge. A key pathological feature of these metabolic disorders is the dysregulation of lipid metabolism, particularly the excessive accumulation of triglycerides in various tissues. Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target as it plays a crucial role in the final and committed step of triglyceride synthesis.[1][2][4] Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 confers resistance to diet-induced obesity and enhances insulin sensitivity.[1][2] These findings have spurred the development of small molecule inhibitors of DGAT-1, such as **PF-04620110**.

Mechanism of Action and Signaling Pathway

PF-04620110 exerts its pharmacological effect by selectively inhibiting the DGAT-1 enzyme. This enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this terminal step, **PF-04620110** effectively reduces the biosynthesis of new triglycerides.



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Figure 1: Triglyceride Synthesis Pathway and Inhibition by **PF-04620110**.

Quantitative Biological Data

The biological activity and pharmacokinetic properties of **PF-04620110** have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biological Activity

Parameter	Species	Value	Reference
DGAT-1 IC50	Human	19 nM	[1][2][3][6]
Triglyceride Synthesis IC50	HT-29 cells	8 nM	[3]
Selectivity vs. DGAT-2	Human	>1000-fold	[6]
Passive Permeability	1 x 10-6 cm/s	[3]	

Table 2: Preclinical Pharmacokinetics in Rats

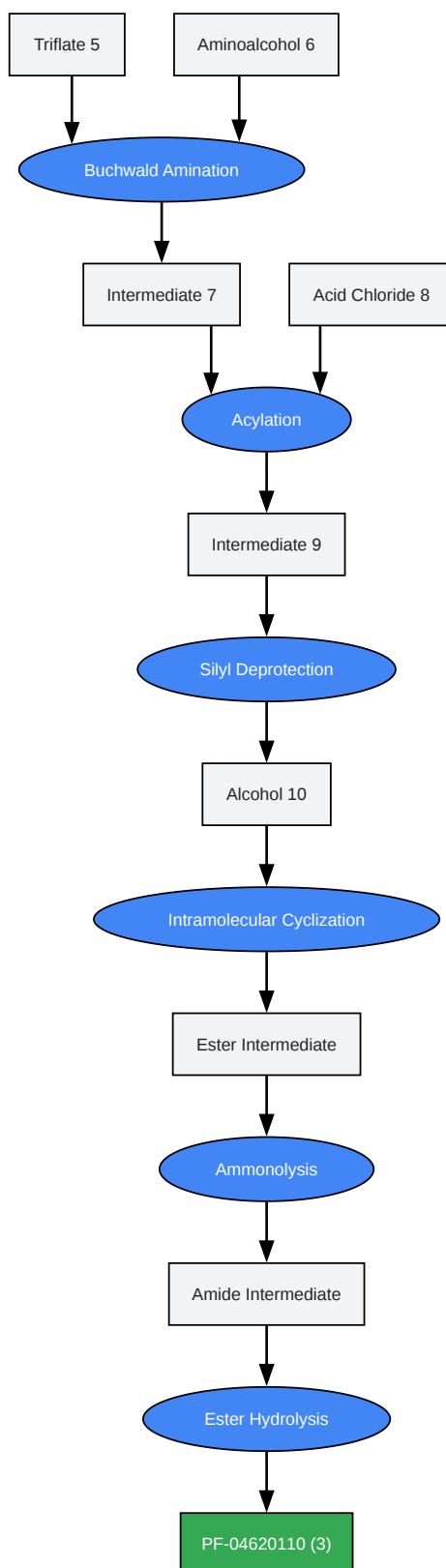
Parameter	Route	Dose	Value	Reference
Bioavailability	Oral	5 mg/kg	100%	[1]
Half-life (t _{1/2})	Oral	5 mg/kg	6.8 h	[1]
Plasma Clearance	6.7 mL/min/kg	[1]		
Volume of Distribution	1.8 L/kg	[1]		

Table 3: In Vivo Efficacy in a Rat Lipid Challenge Model

Dose (Oral)	Plasma Triglyceride Reduction	Time Point	Reference
≥0.1 mg/kg	Statistically significant	2 hours post-lipid challenge	[1][3]

Synthesis of PF-04620110

The synthesis of **PF-04620110** is a multi-step process involving the construction of the core pyrimidooxazepinone ring system followed by the attachment of the substituted cyclohexylacetic acid side chain. A detailed synthetic scheme is provided below.[3]



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Figure 2: Synthetic Workflow for PF-04620110.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for key experiments cited in the characterization of **PF-04620110**.

DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Materials:

- Human DGAT-1 enzyme (recombinant)
- 1,2-Dioleoyl-sn-glycerol (DAG)
- [14C]-Oleoyl-CoA
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl₂)
- **PF-04620110** or other test compounds
- Scintillation fluid and counter

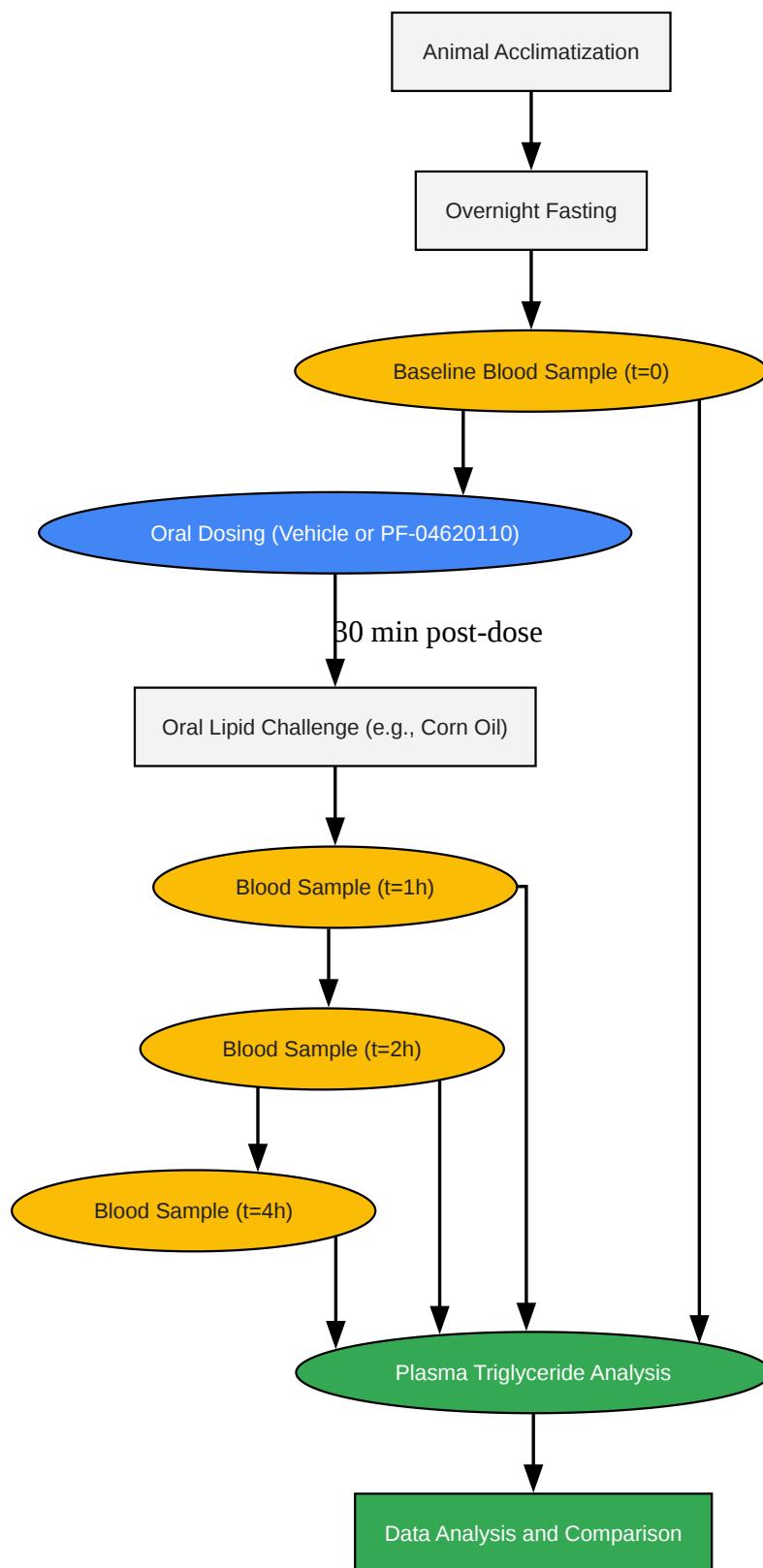
Procedure:

- Prepare a stock solution of **PF-04620110** in a suitable solvent (e.g., DMSO).
- In a reaction vessel, combine the assay buffer, DGAT-1 enzyme, and varying concentrations of **PF-04620110**.
- Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrates, DAG and [14C]-Oleoyl-CoA.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation.

- Terminate the reaction by adding a quench solution (e.g., chloroform/methanol).
- Extract the lipid products and quantify the amount of [14C]-labeled triglyceride formed using a scintillation counter.
- Calculate the percent inhibition at each concentration of **PF-04620110** and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Triglyceride Tolerance Test in Rats

This in vivo assay evaluates the effect of a test compound on postprandial hyperlipidemia.



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Figure 3: Workflow for a Rat Triglyceride Tolerance Test.

Procedure:

- Fast male Sprague-Dawley rats overnight.
- Collect a baseline blood sample (t=0).
- Administer **PF-04620110** or vehicle (e.g., 0.5% methylcellulose) orally at the desired doses.
- After 30 minutes, administer an oral lipid challenge, such as corn oil.
- Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, and 4 hours).
- Separate plasma from the blood samples.
- Measure plasma triglyceride concentrations using a commercial assay kit.
- Calculate the change in plasma triglyceride levels from baseline for each treatment group and assess the statistical significance of any reductions compared to the vehicle control group.

Pharmacokinetic Analysis in Rats

This protocol outlines the determination of **PF-04620110** concentrations in rat plasma following administration.

Materials:

- Rat plasma samples from a pharmacokinetic study
- Acetonitrile
- Internal standard (e.g., imipramine)
- LC-MS/MS system with a C18 column

Procedure:

- To a plasma sample, add acetonitrile containing the internal standard to precipitate proteins.

- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for analysis.
- Inject an aliquot of the supernatant onto the LC-MS/MS system.
- Separate **PF-04620110** and the internal standard using a C18 column with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer).[4]
- Detect and quantify the analytes using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.[4]
- Construct a calibration curve using standards of known concentrations and determine the concentration of **PF-04620110** in the plasma samples.
- Calculate pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution using appropriate software.

Conclusion

PF-04620110 is a well-characterized DGAT-1 inhibitor with potent in vitro activity and excellent in vivo efficacy in preclinical models.[1][2][3] Its high selectivity and favorable pharmacokinetic profile made it a promising candidate for further development. The data and protocols presented in this whitepaper provide a comprehensive technical overview of **PF-04620110**, which can serve as a valuable resource for researchers in the fields of metabolic diseases and drug discovery.

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